molecular formula C7H5N3O B6206637 [1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde CAS No. 22713-76-4

[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde

Cat. No. B6206637
CAS RN: 22713-76-4
M. Wt: 147.1
InChI Key:
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Description

“[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde” is a derivative of the triazolopyridine class of compounds . These compounds are known for their fluorescent properties and have been tested as chemosensors for metal ions . They are particularly responsive in the case of ZnTPT+2 .


Synthesis Analysis

The synthesis of 1,2,3-triazoles, such as “[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde”, has been a subject of extensive research . They are usually prepared following (3+2) cycloaddition protocols . A common technique for unsubstituted triazoles is the Huisgen azide-alkyne 1,3-dipolar cycloaddition . To selectively prepare a desired isomer, metal catalysts are employed .


Molecular Structure Analysis

The molecular structure of “[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde” is based on the triazolopyridine–pyridine nucleus . The triazolopyridines can be lithiated at 2408C by lithium diisopropylamide in ether giving regiospecifically the 7-lithio derivative .


Chemical Reactions Analysis

Triazolopyridines react with electrophiles in two contrasting ways . They can give 3-substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen . Bromotriazolopyridines have activation towards nucleophilic substitution at position 5 and 7 .


Physical And Chemical Properties Analysis

1,2,3-triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde involves the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate to form 3-pyridylhydrazine. This intermediate is then reacted with sodium azide to form the triazole ring, followed by oxidation with potassium permanganate to yield the final product.", "Starting Materials": ["3-pyridinecarboxaldehyde", "hydrazine hydrate", "sodium azide", "potassium permanganate"], "Reaction": [ "Step 1: React 3-pyridinecarboxaldehyde with hydrazine hydrate in ethanol to form 3-pyridylhydrazine.", "Step 2: Add sodium azide to the reaction mixture and heat under reflux to form the triazole ring.", "Step 3: Oxidize the intermediate with potassium permanganate to yield [1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde." ] }

CAS RN

22713-76-4

Product Name

[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde

Molecular Formula

C7H5N3O

Molecular Weight

147.1

Purity

95

Origin of Product

United States

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